Cas no 84418-43-9 (Fmoc-nh2)

Fmoc-nh2 structure
Fmoc-nh2 structure
Nombre del producto:Fmoc-nh2
Número CAS:84418-43-9
MF:C15H13NO2
Megavatios:239.269223928452
MDL:MFCD00237376
CID:60696
PubChem ID:87560931

Fmoc-nh2 Propiedades químicas y físicas

Nombre e identificación

    • 9-Fluorenylmethyl carbamate
    • Fmoc-amide
    • 9H-fluoren-9-ylmethyl carbamate
    • FMOC-NH2
    • Fmoc-NH2 (9-Fluorenylmethyl carbamate)
    • Carbamic Acid 9-Fluorenylmethyl Ester
    • (9H-Fluoren-9-ylmethoxy)carboxamide
    • 9-Fluorenylmethylcarbamate
    • (9h-fluoren-9-yl)methyl carbamate
    • Fmoc amine
    • FMOC-amine
    • N-(9-Fluorenylmethoxycarbonyl)amide
    • PubChem12066
    • fluoren-9-ylmethyl aminooate
    • KSC448A6B
    • ZZOKVYOCRSMTSS-UHFFFAOYSA-N
    • EBD54105
    • AN
    • 9H-Fluorene-9-methanol, carbamate (9CI)
    • 9-Fluorenylmethoxycarbonylamine
    • DB-029405
    • CS-W016703
    • AC1112
    • 9-Fluorenyl-methyl-carbamate
    • SCHEMBL113270
    • M02862
    • VP1
    • AKOS015907601
    • AS-17607
    • 9-Fluorenylmethyl carbamate, >=99.0% (HPLC)
    • MFCD00237376
    • J-519510
    • SCHEMBL2192202
    • 84418-43-9
    • DTXSID00352990
    • F0689
    • SY019088
    • Fmoc-nh2
    • MDL: MFCD00237376
    • Renchi: 1S/C15H13NO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17)
    • Clave inchi: ZZOKVYOCRSMTSS-UHFFFAOYSA-N
    • Sonrisas: O=C(N)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2

Atributos calculados

  • Calidad precisa: 239.09500
  • Masa isotópica única: 239.095
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 3
  • Complejidad: 296
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 52.3
  • Xlogp3: 2.7

Propiedades experimentales

  • Denso: 1.2390
  • Punto de fusión: 201-204 °C
  • Punto de ebullición: 459.7℃ at 760 mmHg
  • Punto de inflamación: 242.3°C
  • índice de refracción: 1.627
  • Disolución: dioxane: 15 mg/mL, clear, colorless
  • PSA: 52.32000
  • Logp: 3.59450

Fmoc-nh2 Información de Seguridad

Fmoc-nh2 Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-nh2 PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0424759335-100g
Fmoc-nh2
84418-43-9 99%(HPLC)
100g
¥ 788.2 2024-07-20
eNovation Chemicals LLC
D711220-500g
9-Fluorenylmethyl carbamate
84418-43-9 97%
500g
$700 2024-06-05
TRC
F648510-1g
Fmoc-nh2
84418-43-9
1g
$ 60.00 2022-06-02
TRC
F648510-2.5g
Fmoc-nh2
84418-43-9
2.5g
$87.00 2023-05-18
abcr
AB155162-10 g
9-Fluorenyl-methyl-carbamate; .
84418-43-9
10g
€86.40 2023-05-08
eNovation Chemicals LLC
Y1103047-10kg
9-Fluorenylmethyl carbamate
84418-43-9 95%
10kg
$4100 2024-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010492-100g
Fmoc-nh2
84418-43-9 99%
100g
¥289 2024-05-21
Ambeed
A146378-10g
9-Fluorenylmethyl carbamate
84418-43-9 98%
10g
$14.0 2025-02-22
eNovation Chemicals LLC
D711220-100g
9-Fluorenylmethyl carbamate
84418-43-9 97%
100g
$350 2024-06-05
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0424759335- 100g
Fmoc-nh2
84418-43-9 99%(HPLC)
100g
¥ 788.2 2021-05-18

Fmoc-nh2 Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ;  0 °C; 0 °C → rt
Referencia
Utility of 2-Diphenylphosphoryloxy-1,3-Dienes in Multicomponent Hetero-Diels-Alder Reactions to Construct Functionalized Six-Membered Nitrogen Heterocycles
He, Qiuyu; et al, Chemistry - A European Journal, 2022, 28(42),

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Water
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Referencia
Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions
Albericio, Fernando; et al, Journal of Organic Chemistry, 1990, 55(12), 3730-43

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ,  Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Water
4.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
4.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Referencia
Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions
Albericio, Fernando; et al, Journal of Organic Chemistry, 1990, 55(12), 3730-43

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Referencia
Silver-catalyzed intermolecular amination of C-H groups
Li, Zigang; et al, Angewandte Chemie, 2007, 46(27), 5184-5186

Métodos de producción 5

Condiciones de reacción
Referencia
Facile SPS of peptides having C-terminal Asn and Gln
Breipohl, Gerhard; et al, International Journal of Peptide & Protein Research, 1990, 35(3), 281-3

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Water
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
3.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Referencia
Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions
Albericio, Fernando; et al, Journal of Organic Chemistry, 1990, 55(12), 3730-43

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
2.2 Solvents: Dimethylformamide
3.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ,  Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ,  Water
5.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
5.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Referencia
Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions
Albericio, Fernando; et al, Journal of Organic Chemistry, 1990, 55(12), 3730-43

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Referencia
Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions
Albericio, Fernando; et al, Journal of Organic Chemistry, 1990, 55(12), 3730-43

Fmoc-nh2 Raw materials

Fmoc-nh2 Preparation Products

Fmoc-nh2 Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:84418-43-9)9-Fluorenylmethyl carbamate
1631813
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:84418-43-9)Fmoc-nh2
A840777
Pureza:99%
Cantidad:500g
Precio ($):166.0